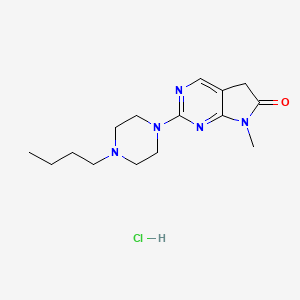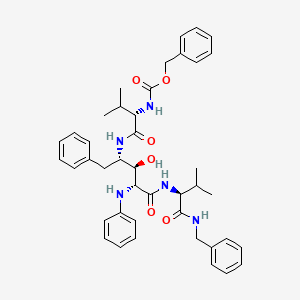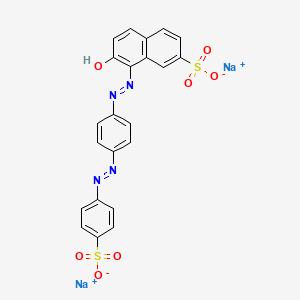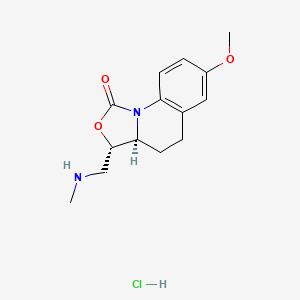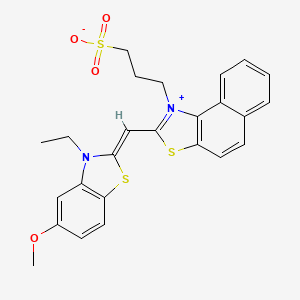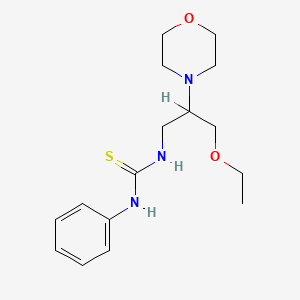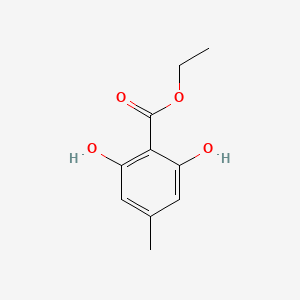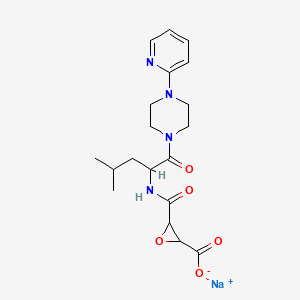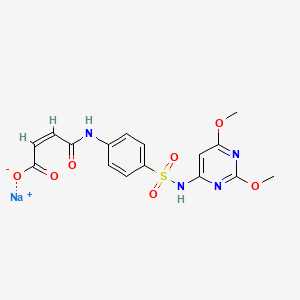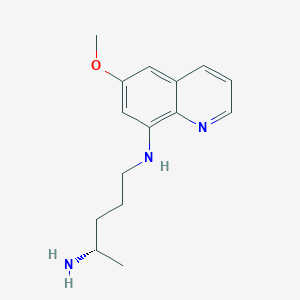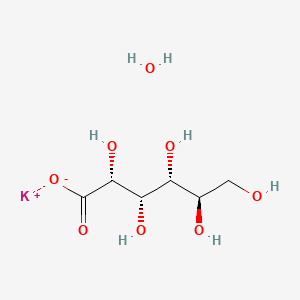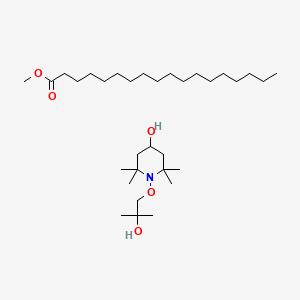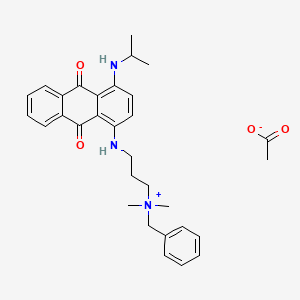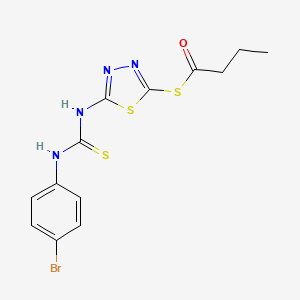
Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiadiazole ring, a bromophenyl group, and a butanethioic acid ester moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-bromophenylamine with carbon disulfide and hydrazine hydrate to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with butanethioic acid chloride under controlled conditions to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring and bromophenyl group contributes to its activity against various bacterial and fungal strains.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to key proteins. The exact pathways involved depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)butanoic acid: Shares the bromophenyl group but lacks the thiadiazole ring and butanethioic acid ester moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group and a thiazole ring but differs in the overall structure and functional groups.
Uniqueness
Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is unique due to its combination of a thiadiazole ring, bromophenyl group, and butanethioic acid ester moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
86911-02-6 |
|---|---|
Molecular Formula |
C13H13BrN4OS3 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
S-[5-[(4-bromophenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl] butanethioate |
InChI |
InChI=1S/C13H13BrN4OS3/c1-2-3-10(19)21-13-18-17-12(22-13)16-11(20)15-9-6-4-8(14)5-7-9/h4-7H,2-3H2,1H3,(H2,15,16,17,20) |
InChI Key |
ZIQSOOILEPNPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SC1=NN=C(S1)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


